molecular formula C8H9NO2 B14120296 3-Hydroxy-4-(methylamino)benzaldehyde CAS No. 54903-56-9

3-Hydroxy-4-(methylamino)benzaldehyde

Cat. No.: B14120296
CAS No.: 54903-56-9
M. Wt: 151.16 g/mol
InChI Key: LTLFTIKWDTUHLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methylamino)benzaldehyde: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of benzaldehyde, featuring a hydroxyl group at the third position and a methylamino group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)benzaldehyde typically involves the introduction of the hydroxyl and methylamino groups onto a benzaldehyde precursor. One common method is the reaction of 3-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Hydroxy-4-(methylamino)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for creating more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways. Research is ongoing to investigate its efficacy and safety in various medical applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and behavior .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which provide a combination of reactivity and functionality not found in its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

54903-56-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-hydroxy-4-(methylamino)benzaldehyde

InChI

InChI=1S/C8H9NO2/c1-9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3

InChI Key

LTLFTIKWDTUHLQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

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